molecular formula C6H14NNaO8P B1340539 CID 16219416 CAS No. 70442-23-8

CID 16219416

Cat. No.: B1340539
CAS No.: 70442-23-8
M. Wt: 282.14 g/mol
InChI Key: XTXCKRQPOHPMNY-UHFFFAOYSA-N
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Description

CID 16219416 is a useful research compound. Its molecular formula is C6H14NNaO8P and its molecular weight is 282.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Characterization and Drug Development

  • Glucosamine-6-phosphate Synthase Characterization: The enzyme glucosamine-6-phosphate synthase (GlmS) is crucial in the biosynthesis of amino sugar-containing macromolecules, making it a potential target for antibacterial and antifungal drugs. Capillary electrophoresis has been used to separate and quantify the active dimer and inactive hexamer forms of GlmS, facilitating the study of molecules that could potentially inhibit this enzyme (Beneito-Cambra et al., 2018).

Biomedical Applications

  • Antidegenerative Activity in Osteoarthritis: Novel O-3 and O-4 phosphate prodrugs of N-acetyl-(d)-glucosamine, which include d-glucosamine 6-phosphate, have shown significant chondroprotective activity in vitro, surpassing the parent compound. These findings indicate potential therapeutic applications for osteoarthritis treatment (Serpi et al., 2012).

Biochemical Studies

  • Insights into Enzyme Inhibition: Investigations into the inhibition of Escherichia coli glucosamine-6-phosphate synthase by reactive intermediate analogues revealed the critical role of the amino function in catalysis. This study enhances our understanding of the enzyme's mechanism and potential points of inhibition (Bearne & Blouin, 2000).
  • Glucosamine Derivatives as Catalytic Cofactors: Research on analogues of glucosamine-6-phosphate for the glmS ribozyme, a bacterial RNA that controls cell wall biosynthesis, provides insights into potential biomedical applications and enzymatic processes (Posakony & Ferré-D’Amaré, 2013).

Immunomodulatory Effects

  • Immunosuppressive Properties: Glucosamine has shown to suppress the activation of T-lymphoblasts and dendritic cells in vitro, suggesting its potential as an immunosuppressive agent. This attribute could be valuable in the development of new immunomodulatory therapies (Ma et al., 2002).

Metabolic and Structural Studies

  • Catalysis and Metabolic Control: Glucosamine-6-phosphate synthase plays a key role in metabolic control of amino sugar-containing macromolecules. Understanding its molecular mechanism can aid in the development of treatments for various metabolic and infectious diseases (Durand et al., 2008).

Mechanism of Action

Glucosamine-6-phosphate synthase (GlmS) is a key enzyme in the biosynthesis of hexosamine across a variety of species including Escherichia coli, fungi, and humans. In particular, its glutaminase domain catalyzes the conversion of glutamine to glutamic acid with the release of ammonia .

Safety and Hazards

D-Glucosamine 6-phosphate sodium salt can be a moderate to severe irritant to the skin and eyes . It is recommended to use personal protective equipment as required and avoid dust formation .

Future Directions

D-Glucosamine 6-phosphate sodium salt has been used to accelerate enzyme-cleavage of DNA plasmids . It is a monosaccharide produced during the hexosamine biosynthesis pathway . As such, it may have potential applications in biochemical research .

Properties

InChI

InChI=1S/C6H14NO8P.Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXCKRQPOHPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NNaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585165
Record name D-Glucosamine 6-phosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70442-23-8
Record name D-Glucosamine 6-phosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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